Cas no 156840-58-3 (2-(2-Hydroxyethoxy)pyridin-3-ol)

2-(2-Hydroxyethoxy)pyridin-3-ol is a versatile heterocyclic compound featuring both a pyridine core and a hydroxyethoxy side chain. This structure imparts unique solubility and reactivity properties, making it valuable in pharmaceutical and chemical synthesis applications. The presence of hydroxyl groups enhances its ability to participate in hydrogen bonding, facilitating its use as an intermediate in the development of bioactive molecules. Its bifunctional nature allows for selective modifications, enabling tailored derivatization for specific research or industrial needs. The compound's stability under mild conditions further supports its utility in controlled synthetic processes. Suitable for fine chemical production, it serves as a key building block in medicinal chemistry and material science.
2-(2-Hydroxyethoxy)pyridin-3-ol structure
156840-58-3 structure
Product Name:2-(2-Hydroxyethoxy)pyridin-3-ol
CAS No:156840-58-3
MF:C7H9NO3
MW:155.151262044907
CID:1077595
PubChem ID:11051884
Update Time:2025-06-14

2-(2-Hydroxyethoxy)pyridin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 2-(2-hydroxyethoxy)-3-Pyridinol
    • 2-(2-Hydroxyethoxy)pyridin-3-ol
    • 2-(2-hydroxy-benzylidene)-3-oxo-butyric acid ethyl ester
    • Butanoic acid,2-[(2-hydroxyphenyl)methylene]-3-oxo-,ethyl ester
    • DA-18754
    • AKOS006332702
    • SCHEMBL323831
    • MFCD15530265
    • 2-(2-Hydroxyethoxy)pyridin-3-ol, AldrichCPR
    • BS-42629
    • 156840-58-3
    • CS-0333991
    • MDL: MFCD15530265
    • Inchi: 1S/C7H9NO3/c9-4-5-11-7-6(10)2-1-3-8-7/h1-3,9-10H,4-5H2
    • InChI Key: MVFZTRNUKZYPJH-UHFFFAOYSA-N
    • SMILES: O(C1C(=CC=CN=1)O)CCO

Computed Properties

  • Exact Mass: 155.05800
  • Monoisotopic Mass: 155.058243149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 62.6Ų

Experimental Properties

  • PSA: 62.58000
  • LogP: 0.15830

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2-(2-Hydroxyethoxy)pyridin-3-ol Production Method

Additional information on 2-(2-Hydroxyethoxy)pyridin-3-ol

Research Brief on 2-(2-Hydroxyethoxy)pyridin-3-ol (CAS: 156840-58-3) in Chemical Biology and Pharmaceutical Applications

The compound 2-(2-Hydroxyethoxy)pyridin-3-ol (CAS: 156840-58-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug development and biochemical studies. This research brief synthesizes the latest findings on this compound, highlighting its structural properties, synthetic pathways, and potential therapeutic applications. The compound's unique chemical structure, featuring a pyridine ring with hydroxyl and hydroxyethoxy substituents, makes it a valuable intermediate in the synthesis of more complex molecules with biological activity.

Recent studies have explored the role of 2-(2-Hydroxyethoxy)pyridin-3-ol as a key building block in the development of novel kinase inhibitors. Kinases are critical targets in oncology and inflammatory diseases, and the ability of this compound to serve as a scaffold for inhibitor design has been demonstrated in several preclinical models. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the successful incorporation of 2-(2-Hydroxyethoxy)pyridin-3-ol into a series of potent and selective inhibitors targeting the JAK-STAT signaling pathway, which is implicated in autoimmune disorders and cancer.

In addition to its role in kinase inhibitor development, 2-(2-Hydroxyethoxy)pyridin-3-ol has been investigated for its potential as a chelating agent in metal-based therapeutics. The compound's hydroxyl groups enable it to coordinate with transition metals, forming complexes that exhibit antimicrobial and anticancer properties. A recent study in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis and evaluation of copper(II) complexes incorporating this ligand, which showed promising activity against multidrug-resistant bacterial strains.

The synthetic accessibility of 2-(2-Hydroxyethoxy)pyridin-3-ol has also been a focus of recent research. Advances in green chemistry approaches have led to more efficient and sustainable methods for its production. For example, a 2022 publication in Organic Process Research & Development described a novel catalytic process that reduces the number of synthetic steps and minimizes hazardous waste generation, making the compound more accessible for large-scale pharmaceutical applications.

Looking ahead, the versatility of 2-(2-Hydroxyethoxy)pyridin-3-ol suggests that it will continue to play a significant role in drug discovery and development. Ongoing research is exploring its potential in targeted drug delivery systems, where its hydroxyl groups can be functionalized to attach therapeutic payloads or targeting moieties. Furthermore, computational studies are being employed to predict new derivatives with enhanced biological activity and improved pharmacokinetic properties, opening new avenues for its application in precision medicine.

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